molecular formula C20H18N4O2 B2651542 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1251558-52-7

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2651542
CAS No.: 1251558-52-7
M. Wt: 346.39
InChI Key: NQXBKMZXKHZNGF-UHFFFAOYSA-N
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Description

This compound is a bis-oxadiazole derivative featuring two distinct heterocyclic rings: a 1,3,4-oxadiazole substituted with a 3,4-dimethylphenyl group and a 1,2,4-oxadiazole bearing a 4-methylphenyl group.

Synthesis typically involves multi-step pathways, such as cyclization reactions using hydrazides, aldehydes, or ketones. For example, polyphosphoric acid-mediated condensation (used in related oxadiazole syntheses) or DMF/MeCN-based cycloaddition methods may be employed . The compound’s structural rigidity and aromatic substituents suggest stability under physiological conditions, making it a candidate for pharmacological studies.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-4-7-15(8-5-12)19-21-17(26-24-19)11-18-22-23-20(25-18)16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXBKMZXKHZNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Substituent-Driven Comparisons

A. 3,4-Dimethylphenyl-Substituted Oxadiazoles

  • 5i (3–{[Benzyl(ethyl)amino][(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde): Shares the 3,4-dimethylphenyl group on the 1,3,4-oxadiazole ring. Key Differences: Contains a benzyl-ethylamino side chain and a benzaldehyde group, enhancing solubility but reducing planarity. Synthesis: Achieved via four-component reactions (yield: 86%) with LiH-mediated substitution .

B. 4-Methylphenyl-Substituted Oxadiazoles

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Simpler structure with a single 1,3,4-oxadiazole ring and a 4-methylphenyl group. Applications: Primarily studied for agrochemical activity (e.g., plant growth promotion) .
Functional Group and Bioactivity Comparisons

A. Antibacterial Derivatives

  • 7o (5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide): Combines 1,3,4-oxadiazole with a sulfanyl acetamide chain. Activity: Superior to ciprofloxacin against S. typhi, K. pneumonae, and S. aureus (MIC: <1 µg/mL) . Structural Contrast: The target compound lacks the sulfanyl acetamide group, which is critical for bacterial membrane disruption.

B. Cytotoxicity and Enzymatic Inhibition

  • N-Substituted 5-[(4-Chlorophenoxy)methyl] Derivatives: Exhibit moderate α-chymotrypsin inhibition (IC₅₀: 10–50 µM) and low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) . Mechanistic Insight: Molecular docking shows interactions with enzyme active sites, suggesting the target compound’s methyl groups may sterically hinder similar binding.

Research Findings and Implications

  • Planarity vs. Bioactivity : The target compound’s bis-oxadiazole structure may enhance π-π stacking in crystal lattices but reduce membrane permeability compared to derivatives with flexible side chains (e.g., 7o) .
  • In contrast, 4-methylphenyl derivatives show simpler packing and higher thermal stability .
  • Synthetic Scalability : LiH- or DIC-mediated methods (used in ) offer higher yields (~85%) compared to traditional hydrazine-based routes (~75%) .

Biological Activity

The compound 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth review of its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Structure and Properties

The compound features a complex structure with two oxadiazole rings and multiple aromatic substituents. Its molecular formula is C17H16N4O2C_{17}H_{16}N_4O_2, and it has a molecular weight of approximately 312.34 g/mol. The presence of dimethylphenyl and methylphenyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit crucial cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs) . These enzymes are pivotal in cancer cell proliferation and survival.
  • Induction of Apoptosis : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to the target molecule have been reported to activate apoptotic pathways in MCF-7 breast cancer cells .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have shown promising results in the micromolar range against leukemia and breast cancer cell lines .

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. They exhibit activity against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study 1: Anticancer Efficacy

A study focused on the synthesis and biological evaluation of oxadiazole derivatives revealed that compounds similar to our target exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis through caspase activation .

Study 2: Antimicrobial Properties

Another investigation highlighted the antibacterial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain derivatives, indicating strong antibacterial potential .

Research Findings Summary Table

Activity TypeTargetIC50 / MIC (µM)Mechanism of Action
AnticancerMCF-70.12 - 2.78Apoptosis induction via caspase activation
A5490.15 - 3.00Inhibition of HDACs
AntimicrobialStaphylococcus aureus32Disruption of cell membrane
Escherichia coli64Inhibition of metabolic pathways

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